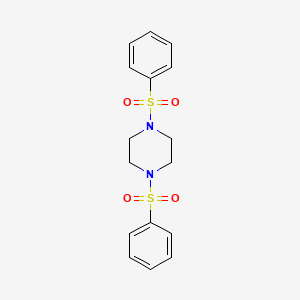
1,4-双(苯磺酰基)哌嗪
描述
Synthesis Analysis
In a study, nine 1,4-bis(phenylsulfonyl)piperazine derivatives were synthesized and identified using 1H NMR, 13C NMR, MS, and IR spectroscopies . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Molecular Structure Analysis
The structure of 1,4-Bis(phenylsulfonyl)piperazine has been solved by direct methods and refined to R1 = 0.0408 for 2905 observed reflections with I > 2σ(I). The piperazine ring is in a chair conformation. The geometry around the S atom is a distorted tetrahedron .Chemical Reactions Analysis
The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .Physical And Chemical Properties Analysis
1,4-Bis(phenylsulfonyl)piperazine is a white crystalline solid that is soluble in polar solvents, such as water and methanol. Its molecular formula is C16H18N2O4S2 .科学研究应用
Medicinal Chemistry and Drug Discovery
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery. It is prevalent in diverse pharmacological agents, including anxiolytics, antivirals, cardioprotectives, anticancer drugs, and antidepressants. Notably, it serves as the key component of several blockbuster drugs such as Imatinib (marketed as Gleevec) and Sildenafil (Viagra). Structurally, piperazine features a six-membered ring with two nitrogen atoms in a 1,4-relationship. These nitrogen atoms enhance pharmacological profiles by serving as hydrogen bond donors/acceptors, improving water solubility, and influencing bioavailability .
C–H Functionalization
Recent advances have expanded the synthetic toolbox for piperazines, particularly through C–H functionalization. Traditionally, piperazines were functionalized primarily at the nitrogen positions. However, major breakthroughs now allow for direct functionalization of the carbon atoms within the piperazine ring. These approaches provide attractive new avenues for synthesizing specific substitution patterns in piperazines .
Photoredox Chemistry
Photoredox reactions have emerged as powerful tools for piperazine functionalization. By harnessing light energy, researchers can activate C–H bonds and achieve site-selective transformations. This method enables the introduction of diverse functional groups into the piperazine scaffold .
Heterocyclic Chemistry
Piperazines belong to the family of N-heterocycles, which play a crucial role in medicinal chemistry. Their unique properties make them versatile building blocks for designing novel drug candidates. Researchers continue to explore innovative synthetic strategies to access structurally diverse piperazine derivatives .
Nitrogen Heterocycles
The presence of two nitrogen atoms in piperazine allows for fine-tuning interactions with biological receptors. Medicinal chemists leverage this feature to optimize drug-receptor binding affinity. Additionally, the additional nitrogen atom permits adjustments in the three-dimensional geometry of the piperazine ring, a flexibility not easily achievable with related heterocycles like morpholines or piperidines .
作用机制
Target of Action
The primary target of 1,4-Bis(phenylsulfonyl)piperazine is the enzyme Dipeptidyl peptidase-IV (DPP-IV) . DPP-IV plays a crucial role in glucose metabolism and is a key target in the management of diabetes mellitus .
Mode of Action
1,4-Bis(phenylsulfonyl)piperazine derivatives interact with DPP-IV, inhibiting its activity . The presence of electron-withdrawing groups such as Cl improves the activity of the compounds more than electron-donating groups such as CH3 at the same position . Induced-fit docking studies suggest that these compounds occupy the binding domain of DPP-IV and form H-bonding with the backbones of several amino acids .
Biochemical Pathways
By inhibiting DPP-IV, 1,4-Bis(phenylsulfonyl)piperazine increases the levels of incretins, glucagon-like peptide (GLP-1), and glucose-dependent insulinotropic poly-peptide (GIP) . This leads to a decrease in glucagon and blood glucose levels and an increase in insulin secretion from pancreatic beta cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 1,4-Bis(phenylsulfonyl)piperazine are not readily available, the compound’s inhibitory activity was tested in vitro and showed a range from 11.2 to 22.6% at 100 µmol L–1 concentration .
Result of Action
The inhibition of DPP-IV by 1,4-Bis(phenylsulfonyl)piperazine leads to a decrease in glucagon and blood glucose levels and an increase in insulin secretion . This can help manage blood glucose levels in individuals with diabetes mellitus .
Action Environment
The efficacy and stability of 1,4-Bis(phenylsulfonyl)piperazine can be influenced by various environmental factors. For instance, increasing irradiation time causes a concomitant increase in the amount of acid generated . .
安全和危害
未来方向
Piperazine sulfonamide derivatives were found to be promising DPP-IV inhibitors . The presence of electron-withdrawing groups such as Cl improved the activity of the compounds more than electron-donating groups such as CH3 at the same position . Additionally, meta-substitution is disfavored . These findings suggest potential future directions for the development of piperazine-based antimicrobial polymers .
属性
IUPAC Name |
1,4-bis(benzenesulfonyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c19-23(20,15-7-3-1-4-8-15)17-11-13-18(14-12-17)24(21,22)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQZKAOPUODWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280985 | |
| Record name | 1,4-bis(phenylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(phenylsulfonyl)piperazine | |
CAS RN |
7250-99-9 | |
| Record name | NSC30402 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC19585 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-bis(phenylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




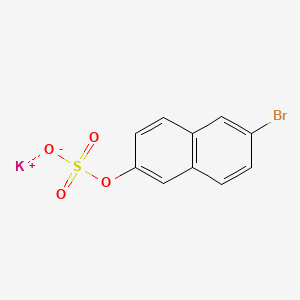
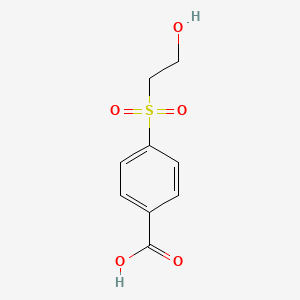
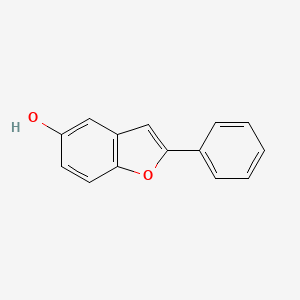
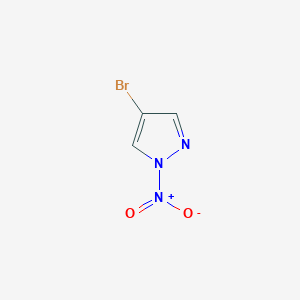
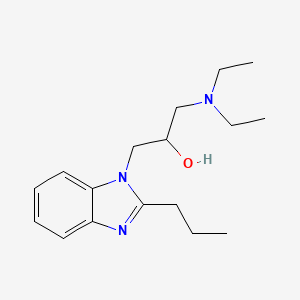
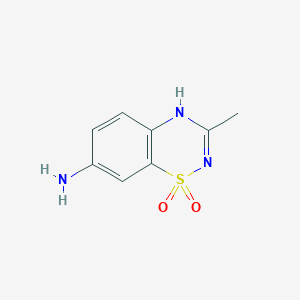
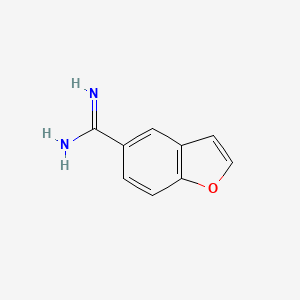

![6-Hydrazino-3-methyl[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B3056502.png)
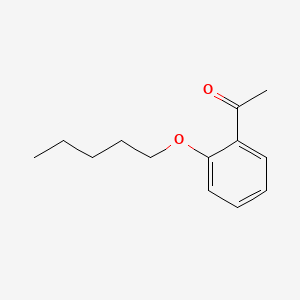

![[3-(Hydroxymethyl)-1-oxa-4-azaspiro[4.4]nonan-3-yl]methanol](/img/structure/B3056514.png)
